molecular formula C16H12ClN3OS B11686394 N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide

Cat. No.: B11686394
M. Wt: 329.8 g/mol
InChI Key: JMCGSKVHEVKRHD-UHFFFAOYSA-N
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Description

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide (molecular formula: C₁₆H₁₂ClN₃OS; molecular weight: 329.81 g/mol) is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at the 5-position with a 2-chlorophenyl group and at the 2-position with a 3-methylbenzamide moiety . This compound is of interest due to its structural similarity to bioactive thiadiazole derivatives, which are known for diverse pharmacological properties, including antitumor and antimicrobial activities . The chlorine atom at the phenyl ring and the methyl group on the benzamide are critical structural features that influence its physicochemical and biological behavior.

Properties

Molecular Formula

C16H12ClN3OS

Molecular Weight

329.8 g/mol

IUPAC Name

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide

InChI

InChI=1S/C16H12ClN3OS/c1-10-5-4-6-11(9-10)14(21)18-16-20-19-15(22-16)12-7-2-3-8-13(12)17/h2-9H,1H3,(H,18,20,21)

InChI Key

JMCGSKVHEVKRHD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=NN=C(S2)C3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The synthesis begins with the formation of the 1,3,4-thiadiazole ring. This can be achieved by reacting 2-chlorobenzoyl chloride with thiosemicarbazide under acidic conditions to form the intermediate 2-chlorophenyl-1,3,4-thiadiazole.

    Amidation Reaction: The intermediate is then reacted with 3-methylbenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous solvents.

    Substitution: Sodium hydroxide, potassium carbonate; typically carried out in polar aprotic solvents.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiadiazole derivatives with reduced functional groups.

    Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide has several scientific research applications:

    Medicinal Chemistry: It has been studied for its potential as an antiviral, antibacterial, and antifungal agent. The compound’s ability to inhibit certain enzymes makes it a candidate for drug development.

    Materials Science: The compound’s unique structure allows it to be used in the development of novel materials with specific electronic and optical properties.

    Biological Research: It is used as a tool compound to study the biological pathways and mechanisms involving thiadiazole derivatives.

Mechanism of Action

The mechanism of action of N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Yield (%)
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide (Target) C₁₆H₁₂ClN₃OS 329.81 2-chlorophenyl, 3-methylbenzamide Not reported Not reported
N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide C₁₆H₁₃N₃OS 295.36 4-methylphenyl, benzamide (no methyl) Not reported Not reported
N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide C₁₆H₁₁Cl₂N₃OS 364.25 2,4-dichlorophenyl, 3-methylbenzamide Not reported Not reported
2-(2-Chlorophenyl)-N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide (3d) C₁₀H₈ClN₃OS₂ 285.77 2-chlorophenyl, mercapto group 212–216 82
N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5g) C₁₅H₁₈N₃O₂S₂ 348.45 Ethylthio, isopropyl-methylphenoxy 168–170 78
Key Observations:
  • Mercapto vs. Benzamide Groups : Compound 3d replaces the benzamide with a mercapto (-SH) group, reducing molecular weight and increasing polarity, which may improve solubility but reduce membrane permeability.
  • Alkyl/Aryl Thioethers : Ethylthio (5g ) and benzylthio derivatives exhibit higher melting points (168–170°C) compared to benzamide-containing analogs, suggesting stronger intermolecular interactions in crystalline states.

Biological Activity

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including its anticancer properties and mechanisms of action, supported by relevant data and case studies.

  • Molecular Formula : C18H16ClN3O2S2
  • Molecular Weight : 405.92 g/mol
  • InChIKey : DWBKUUVRTAMMOY-UHFFFAOYSA-N

Anticancer Activity

Recent studies have demonstrated that compounds structurally related to this compound exhibit potent anticancer activity. Notably, research indicated that derivatives of 1,3,4-thiadiazole show significant growth inhibition against various cancer cell lines.

Case Studies and Findings

  • Growth Inhibition in Cancer Cell Lines :
    • A study reported that a related thiadiazole derivative displayed an IC50 of 0.28 µg/mL against MCF-7 breast cancer cells. This compound induced cell cycle arrest at the G2/M phase, suggesting a mechanism of action that disrupts normal cell division .
    • Another derivative inhibited HL-60 acute promyelocytic leukemia cells with an IC50 of 9.6 µM and down-regulated matrix metalloproteinase (MMP2) and vascular endothelial growth factor A (VEGFA) expression levels .
  • Structure-Activity Relationship (SAR) :
    • The SAR analysis revealed that modifications in the thiadiazole ring and substituents on the benzamide moiety significantly influenced the anticancer activity. For instance, the introduction of lipophilic groups enhanced the potency against MCF-7 cells .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinesin Spindle Protein (KSP) : Some derivatives act as KSP inhibitors, which are critical for mitotic spindle formation during cell division. This inhibition leads to apoptosis in cancer cells .
  • Regulation of Gene Expression : The down-regulation of genes involved in cancer progression, such as MMP2 and VEGFA, suggests that these compounds may also exert their effects through modulation of signaling pathways related to tumor growth and metastasis .

Comparative Biological Activity Table

CompoundCell LineIC50 (µg/mL)Mechanism
Thiadiazole Derivative 1MCF-70.28KSP Inhibition
Thiadiazole Derivative 2HL-609.6Down-regulation of MMP2/VEGFA

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